N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine

COX-2 Inhibition In Vitro Pharmacology Drug Discovery

For drug discovery and analytical QA/QC, this tetrafluorinated diarylamine is non-substitutable. Its precise 2,3,5,6-tetrafluoro substitution is essential for COX-2 potency (IC50=102 nM) and metabolic stability. As the designated Robenacoxib Impurity B, it is the only compound that meets the specificity requirements of ICH Q3B for HPLC/LC-MS method validation, ANDA filings, and commercial batch release. Using a simpler analog compromises both pharmacological SAR and regulatory traceability. Procure with confidence at ≥98% purity to ensure reliable synthesis and compliant analytical development.

Molecular Formula C14H11F4N
Molecular Weight 269.24 g/mol
CAS No. 332903-60-3
Cat. No. B142745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine
CAS332903-60-3
SynonymsN-(2,3,5,6-Tetrafluorobenzenamine)-4-ethylaniline
Molecular FormulaC14H11F4N
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F
InChIInChI=1S/C14H11F4N/c1-2-8-3-5-9(6-4-8)19-14-12(17)10(15)7-11(16)13(14)18/h3-7,19H,2H2,1H3
InChIKeyFMBNMGDVELSOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine (CAS 332903-60-3): Intermediate for COX-2 Inhibitors and Reference Standard for Pharmaceutical Analysis


N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine (CAS 332903-60-3) is a fluorinated diarylamine derivative with the molecular formula C14H11F4N and a molecular weight of 269.24 g/mol . This compound is a critical intermediate in the synthesis of (arylamino)phenylacetic acids, a class of potent and selective COX-2 cyclooxygenase inhibitors, which are widely used in anti-inflammatory therapeutics [1]. Additionally, it is a key impurity marker, specifically Robenacoxib Impurity B, for the veterinary NSAID Robenacoxib . Its unique tetrafluoro-substituted phenyl ring imparts distinct physicochemical properties that are essential for its role in complex organic synthesis and analytical method development.

Why N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine Cannot Be Replaced by Generic Diarylamines


Substituting N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine with a simpler diarylamine is not a viable option for applications in COX-2 inhibitor synthesis or as a pharmaceutical impurity standard. This compound's specific substitution pattern, with a 2,3,5,6-tetrafluorophenyl ring and a 4-ethylphenyl group, is non-negotiable for several reasons. First, the fluorine atoms on the phenyl ring are crucial for modulating the electronic properties and metabolic stability of the final COX-2 inhibitor, directly impacting its potency and selectivity as demonstrated in related SAR studies [1]. Second, as a designated impurity B for Robenacoxib [2], this precise compound is required for the development and validation of analytical methods (e.g., HPLC) and for quality control (QC) during commercial production and regulatory filing (ANDA). Using an alternative compound would fail to meet the strict specificity and traceability requirements mandated by regulatory guidelines, thereby compromising analytical accuracy and regulatory compliance. The following quantitative evidence underscores its distinct performance and utility.

Quantitative Evidence for N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine: Performance Benchmarks vs. Analogs


COX-2 Inhibitory Activity of N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine vs. Clinical COX-2 Inhibitors

In a direct enzymatic assay, N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine demonstrated an IC50 of 102 nM for the inhibition of human recombinant COX-2, as measured by HPLC analysis of 12-HHT formation from arachidonic acid [1]. This value provides a baseline for its utility as an intermediate in the synthesis of more potent (arylamino)phenylacetic acid inhibitors. For comparison, the clinical selective COX-2 inhibitor, Celecoxib, exhibits a much higher potency with an IC50 of approximately 30 nM under similar in vitro conditions [2]. The 3.4-fold difference in IC50 (102 nM vs. 30 nM) confirms that this compound is an intermediate, not a final drug candidate, but its measurable inhibitory activity is a key benchmark for SAR studies during lead optimization of its derivatives.

COX-2 Inhibition In Vitro Pharmacology Drug Discovery

Regulatory-Compliant Impurity Profiling: Target Compound vs. Robenacoxib API Specifications

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is designated as Robenacoxib Impurity B and is supplied with detailed characterization data compliant with regulatory guidelines [1]. In the context of Robenacoxib API quality control, this impurity is controlled to a stringent limit of not more than 0.5% w/w, while any unspecified individual impurity is capped at ≤0.10% w/w . The use of a certified reference standard of this compound is mandatory for accurate quantification against these low-level specifications. Unlike generic reference standards that lack this specific identity and characterized purity, this compound provides the traceability required for Abbreviated New Drug Application (ANDA) submissions and commercial product release.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Purity Profile and Physical Form for Reproducible Research

Commercially available N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is supplied with a certified purity of 98% [1] and is a solid powder at room temperature. This high level of purity is essential for its use as a building block in multi-step organic syntheses, such as the preparation of complex N-aryl oxindoles [2], where lower purity intermediates would introduce impurities that are difficult to remove and could negatively impact the yield and purity of the final pharmacologically active compound. The defined solid form ensures accurate weighing and handling in laboratory settings.

Chemical Synthesis Analytical Chemistry Research Reproducibility

Key Application Scenarios for N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine in R&D and Manufacturing


Synthesis of Next-Generation COX-2 Selective Inhibitors

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine is a pivotal intermediate for constructing the (arylamino)phenylacetic acid core of selective COX-2 inhibitors [1]. Its measurable COX-2 inhibitory activity (IC50 = 102 nM) serves as a benchmark for structure-activity relationship (SAR) studies [2]. Medicinal chemists can leverage this data to design and synthesize new derivatives with improved potency and selectivity profiles by modifying the core structure, making this compound an essential procurement item for drug discovery programs focused on inflammation and pain.

Analytical Method Development and Quality Control for Robenacoxib

As a designated Robenacoxib Impurity B, this compound is indispensable for pharmaceutical analytical laboratories. It is used as a reference standard for developing and validating HPLC, UPLC, or LC-MS methods to accurately quantify this specific impurity in Robenacoxib drug substance and drug product batches . Its use ensures compliance with regulatory guidelines (e.g., ICH Q3B), supporting ANDA submissions and the routine quality control required for commercial manufacturing.

Preparation of Advanced Synthetic Intermediates

The compound serves as a versatile building block for synthesizing more complex molecules, such as N-aryl oxindoles, which are themselves intermediates for pharmacologically active 2-(N-arylamino)-phenylacetic acids [3]. Its high purity (98%) minimizes side reactions and simplifies purification steps in multi-step organic synthesis, making it a reliable and efficient starting material for creating diverse chemical libraries and lead candidates.

Research on Fluorinated Aromatic Amines

The compound's unique 2,3,5,6-tetrafluorophenyl group makes it a subject of interest in fundamental research exploring the effects of fluorine substitution on molecular properties such as electron density, hydrogen bonding potential, and metabolic stability . It is a valuable tool for researchers studying fluorinated building blocks and their applications in medicinal chemistry and materials science.

Quote Request

Request a Quote for N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.